molecular formula C21H29NO2 B1389197 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline CAS No. 1040683-43-9

2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline

Cat. No.: B1389197
CAS No.: 1040683-43-9
M. Wt: 327.5 g/mol
InChI Key: KJMUGYSPRLCNRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline involves several steps. The synthetic route typically includes the reaction of aniline with isopropyl bromide to form N-isopropylaniline. This intermediate is then reacted with 2-(4-isopropylphenoxy)propyl bromide under basic conditions to yield the final product . The reaction conditions often involve the use of solvents like ethanol or methanol and a base such as potassium carbonate .

Chemical Reactions Analysis

2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline can undergo various chemical reactions, including:

Scientific Research Applications

2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline is used extensively in scientific research, particularly in the following areas:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

    Biology: The compound is used in proteomics research to study protein interactions and functions.

    Medicine: While not intended for diagnostic or therapeutic use, it is used in preclinical studies to understand its potential biological effects.

    Industry: The compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and functions. The exact pathways and molecular targets involved are still under investigation, and more research is needed to fully understand its mechanism of action .

Comparison with Similar Compounds

2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific isopropyl substitution, which can influence its reactivity and interactions with molecular targets.

Properties

IUPAC Name

2-propan-2-yloxy-N-[2-(4-propan-2-ylphenoxy)propyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO2/c1-15(2)18-10-12-19(13-11-18)24-17(5)14-22-20-8-6-7-9-21(20)23-16(3)4/h6-13,15-17,22H,14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMUGYSPRLCNRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC(C)CNC2=CC=CC=C2OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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